4-methyl-N-[(1Z)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
The compound (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a complex organic molecule that features a variety of functional groups, including an indole ring, a nitrophenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the nitrophenyl and formamido groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its complex structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Similar compounds include (2Z)-N-[2-(1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE and (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDE .
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE: can be compared to other indole derivatives and nitrophenyl compounds.
Uniqueness
The uniqueness of (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H26N4O4/c1-18-10-12-21(13-11-18)27(33)31-26(17-20-6-5-7-22(16-20)32(35)36)28(34)29-15-14-23-19(2)30-25-9-4-3-8-24(23)25/h3-13,16-17,30H,14-15H2,1-2H3,(H,29,34)(H,31,33)/b26-17- |
InChI Key |
UOMAIBDYGSLVHC-ONUIUJJFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCC3=C(NC4=CC=CC=C43)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCC3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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